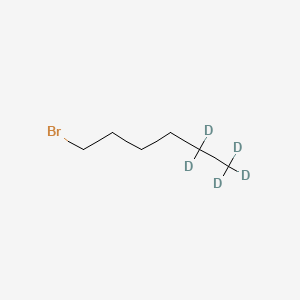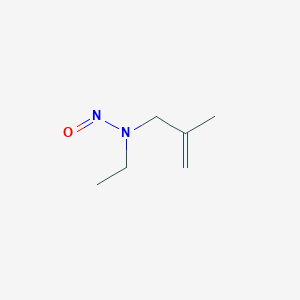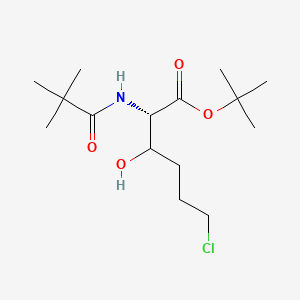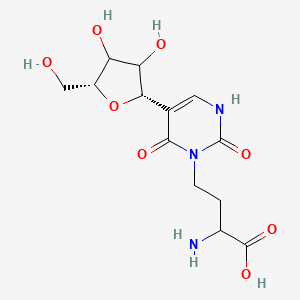
3-Bromo-5-chloro-4-(2-methylpropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-(2-methylpropoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a 2-methylpropoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(2-methylpropoxy)aniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding aniline derivative. The bromination and chlorination steps are then carried out under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving the use of catalysts and specific reaction conditions to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-4-(2-methylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-(2-methylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-4-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoaniline: Similar in structure but lacks the chlorine and 2-methylpropoxy groups.
4-Bromo-3-chloroaniline: Similar but does not have the 2-methylpropoxy group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in having bromine and chlorine but differs in other functional groups.
Uniqueness
3-Bromo-5-chloro-4-(2-methylpropoxy)aniline is unique due to the specific combination of bromine, chlorine, and the 2-methylpropoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C10H13BrClNO |
|---|---|
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-4-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H13BrClNO/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6H,5,13H2,1-2H3 |
Clave InChI |
HAOYJPPGCXXNPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1Br)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)


![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)








![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)
